molecular formula C17H14ClN3O5S B2569207 2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 886922-90-3

2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Katalognummer B2569207
CAS-Nummer: 886922-90-3
Molekulargewicht: 407.83
InChI-Schlüssel: CQEVTFOBPQYMEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, commonly known as OXA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in medical research. OXA is a member of the oxadiazole family, which is known for its diverse pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anti-Enzymatic Potential

A series of derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide were synthesized and evaluated for their antibacterial and anti-enzymatic potential. The synthesized compounds exhibited significant antibacterial screening against certain gram-negative and gram-positive bacterial strains, indicating their potential as antibacterial agents. Additionally, the enzyme inhibition study revealed a low potential against the lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).

Antibacterial Activity and Molecular Docking

Another study focused on synthesizing N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential anti-bacterial activity against both gram-negative and gram-positive bacteria. Molecular docking with the α-chymotrypsin enzyme protein was also conducted, displaying significant correlation with bioactivity data. This study highlights the compound's potential as an antibacterial agent and its moderate anti-enzymatic potential (Siddiqui et al., 2014).

Antihypertensive Activity

In research conducted by Santilli and Morris (1979), 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives were synthesized, with a typical example showing antihypertensive activity in rats. This suggests the potential use of these derivatives in treating hypertension (Santilli & Morris, 1979).

Antibacterial and Enzyme Inhibition

Further research included the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus with a focus on antibacterial activity. The study revealed that these compounds are moderate inhibitors but relatively more active against Gram-negative bacterial strains. Specific compounds demonstrated significant activity against a variety of bacterial strains, highlighting their potential in antibacterial applications (Iqbal et al., 2017).

Enzyme Inhibitory Activity

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and found to be relatively more active against acetyl cholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). This suggests their potential use in the treatment of conditions associated with these enzymes (Rehman et al., 2013).

Thrombolytic and Antibacterial Activities

5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives were synthesized and screened for thrombolytic and antibacterial activities. The results indicated that these compounds possessed excellent to moderate antibacterial activity and significant thrombolytic activity. This highlights their potential application in cardiovascular treatments (Aziz-Ur-Rehman et al., 2020).

Anti-inflammatory and Anti-thrombotic Studies

1,3,4-Oxadiazole derivatives were evaluated for their in-vitro and in-vivo anti-inflammatory activity, showing significant potential as anti-inflammatory compounds. Moreover, certain compounds demonstrated a role in enhancing clotting time, suggesting their applicability in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S/c1-27(23,24)14-5-3-2-4-13(14)16-20-21-17(26-16)19-15(22)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEVTFOBPQYMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.